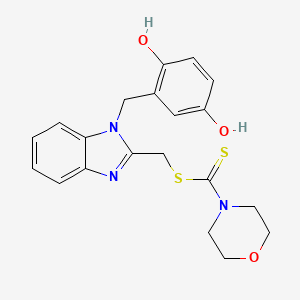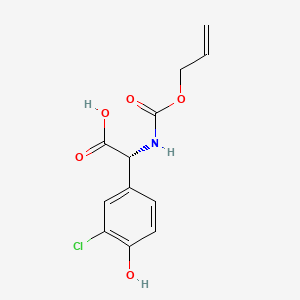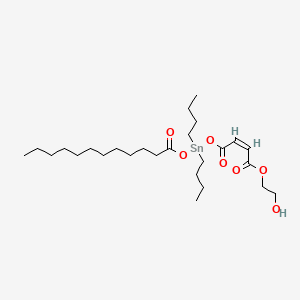
4-Morpholinecarbodithioic acid, (1-((2,5-dihydroxyphenyl)methyl)-1H-benzimidazol-2-yl)methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Morpholinecarbodithioic acid, (1-((2,5-dihydroxyphenyl)methyl)-1H-benzimidazol-2-yl)methyl ester is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a morpholine ring, a benzimidazole moiety, and a dithioic acid ester group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholinecarbodithioic acid, (1-((2,5-dihydroxyphenyl)methyl)-1H-benzimidazol-2-yl)methyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate aldehyde or carboxylic acid under acidic conditions.
Introduction of the Dihydroxyphenyl Group: The dihydroxyphenyl group can be introduced through electrophilic aromatic substitution reactions.
Formation of the Morpholinecarbodithioic Acid Ester: This step involves the reaction of morpholine with carbon disulfide and an alkylating agent to form the morpholinecarbodithioic acid ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Morpholinecarbodithioic acid, (1-((2,5-dihydroxyphenyl)methyl)-1H-benzimidazol-2-yl)methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithioic acid ester to thiols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the morpholine moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, alkylating agents, acylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.
Wissenschaftliche Forschungsanwendungen
4-Morpholinecarbodithioic acid, (1-((2,5-dihydroxyphenyl)methyl)-1H-benzimidazol-2-yl)methyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Morpholinecarbodithioic acid, (1-((2,5-dihydroxyphenyl)methyl)-1H-benzimidazol-2-yl)methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl morpholine-4-carbodithioate: A simpler analog with similar dithioic acid ester functionality.
Benzimidazole derivatives: Compounds with similar benzimidazole cores but different substituents.
Morpholine derivatives: Compounds with morpholine rings and various functional groups.
Uniqueness
4-Morpholinecarbodithioic acid, (1-((2,5-dihydroxyphenyl)methyl)-1H-benzimidazol-2-yl)methyl ester is unique due to its combination of functional groups, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for diverse scientific research applications and potential therapeutic uses.
Eigenschaften
CAS-Nummer |
88797-57-3 |
|---|---|
Molekularformel |
C20H21N3O3S2 |
Molekulargewicht |
415.5 g/mol |
IUPAC-Name |
[1-[(2,5-dihydroxyphenyl)methyl]benzimidazol-2-yl]methyl morpholine-4-carbodithioate |
InChI |
InChI=1S/C20H21N3O3S2/c24-15-5-6-18(25)14(11-15)12-23-17-4-2-1-3-16(17)21-19(23)13-28-20(27)22-7-9-26-10-8-22/h1-6,11,24-25H,7-10,12-13H2 |
InChI-Schlüssel |
OIROXQVUDOBQPD-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C(=S)SCC2=NC3=CC=CC=C3N2CC4=C(C=CC(=C4)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(Z)-but-2-enedioic acid;2-[4-(7-chloro-4,5-dihydrothieno[2,3-b][1]benzothiepin-4-yl)piperazin-1-yl]ethanol](/img/structure/B12694317.png)
![1-[2-(2,4-dichlorophenyl)-2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]ethyl]imidazole](/img/structure/B12694327.png)


![2-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]ethyl 4-(trichloromethyl)benzoate](/img/structure/B12694338.png)

